Irinotecan hydrochloride Irinotecan hydrochloride Irinotecan is a member of the class of pyranoindolizinoquinolines that is the carbamate ester obtained by formal condensation of the carboxy group of [1,4'-bipiperidine]-1'-carboxylic acid with the phenolic hydroxy group of (4S)-4,11-diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2- hydrochloride]quinoline-3,14-dione. Used (in the form of its hydrochloride salt trihydrate) in combination with fluorouracil and leucovorin, for the treatment of patients with metastatic adenocarcinoma of the pancreas after disease progression following gemcitabine-based therapy. It is converted via hydrolysis of the carbamate linkage to its active metabolite, SN-38, which is ~1000 times more active. It has a role as an apoptosis inducer, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an antineoplastic agent and a prodrug. It is a pyranoindolizinoquinoline, a N-acylpiperidine, a carbamate ester, a tertiary alcohol, a tertiary amino compound, a delta-lactone and a ring assembly. It is functionally related to a SN-38. It is a conjugate base of an irinotecan(1+).
Irinotecan is an antineoplastic enzyme inhibitor primarily used in the treatment of colorectal cancer. It is a derivative of camptothecin that inhibits the action of topoisomerase I. Irinotecan prevents religation of the DNA strand by binding to topoisomerase I-DNA complex, and causes double-strand DNA breakage and cell death. It is a derivative of camptothecin. Irinotecan was approved for the treatment of advanced pancreatic cancer in October, 2015 (irinotecan liposome injection, trade name Onivyde).
Irinotecan is a Topoisomerase Inhibitor. The mechanism of action of irinotecan is as a Topoisomerase Inhibitor.
Irinotecan is a natural product found in Taiwanofungus camphoratus and Glycyrrhiza glabra with data available.
Irinotecan is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. Irinotecan, a prodrug, is converted to a biologically active metabolite 7-ethyl-10-hydroxy-camptothecin (SN-38) by a carboxylesterase-converting enzyme. One thousand-fold more potent than its parent compound irinotecan, SN-38 inhibits topoisomerase I activity by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks that inhibit DNA replication and trigger apoptotic cell death. Because ongoing DNA synthesis is necessary for irinotecan to exert its cytotoxic effects, it is classified as an S-phase-specific agent.
A semisynthetic camptothecin derivative that inhibits DNA TOPOISOMERASE I to prevent nucleic acid synthesis during S PHASE. It is used as an antineoplastic agent for the treatment of COLORECTAL NEOPLASMS and PANCREATIC NEOPLASMS.
See also: Irinotecan Hydrochloride (has salt form); Etirinotecan Pegol (is active moiety of).
Brand Name: Vulcanchem
CAS No.: 100286-90-6
VCID: VC21349079
InChI: InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
SMILES:
Molecular Formula: C33H38N4O6
Molecular Weight: 586.7 g/mol

Irinotecan hydrochloride

CAS No.: 100286-90-6

Cat. No.: VC21349079

Molecular Formula: C33H38N4O6

Molecular Weight: 586.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Irinotecan hydrochloride - 100286-90-6

CAS No. 100286-90-6
Molecular Formula C33H38N4O6
Molecular Weight 586.7 g/mol
IUPAC Name [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
Standard InChI InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
Standard InChI Key UWKQSNNFCGGAFS-XIFFEERXSA-N
Isomeric SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
Canonical SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
Appearance Yellow solid
Colorform Pale yellow powder
Melting Point 222-223 °C
222 - 223 °C

Mechanism of Action

Topoisomerase I Inhibition

The primary mechanism of action of irinotecan and its active metabolite SN-38 involves the inhibition of topoisomerase I, an essential nuclear enzyme that relieves torsional strain in DNA during replication and transcription . Under normal conditions, topoisomerase I creates reversible single-strand breaks in DNA, allowing the strands to rotate around each other and relieving supercoiling tension before the breaks are re-ligated.

Irinotecan and SN-38 specifically bind to the topoisomerase I-DNA complex after the enzyme has induced a single-strand break . This stabilizes the cleavable complex and prevents the re-ligation of the broken DNA strand. When replication enzymes encounter these complexes, the collision results in double-strand DNA breaks that cannot be efficiently repaired, ultimately leading to cell death .

Metabolic Activation

Irinotecan functions as a prodrug that requires enzymatic conversion to its active form. The compound is metabolized by carboxylesterase enzymes primarily in the liver to produce SN-38, which is 300 to 1000 times more potent as a topoisomerase I inhibitor than the parent compound . This metabolic conversion is critical for the therapeutic efficacy of irinotecan.

Pharmacokinetics

Metabolism and Distribution

Irinotecan undergoes complex metabolic transformations in the body. The primary pathway involves its conversion to the active metabolite SN-38 via carboxylesterase enzymes . Additionally, irinotecan is metabolized to inactive compounds, including aminopentane carboxylic acid (APC) and primary amine (NPC), through the action of cytochrome P450 3A4 (CYP3A4) .

The pharmacokinetic parameters of irinotecan demonstrate considerable variability between individuals. Studies have reported the following key parameters:

Table 1: Pharmacokinetic Parameters of Irinotecan

ParameterValueSource
Clearance (adult solid tumors, 125 mg/m²)13.3 ± 6.01 L/h/m²
Clearance (adult solid tumors, 340 mg/m²)13.9 ± 4.0 L/h/m²
Clearance (pediatric studies)16.2 ± 6.7 L/h/m² and 17.3 ± 4.6 L/h/m²
Oral LD₅₀ in mice1045 mg/kg
Oral LD₅₀ in rats867 mg/kg

Special Population Considerations

The pharmacokinetics of irinotecan are significantly affected by various patient factors:

  • Hepatic dysfunction: Patients with elevated bilirubin (17-35 micromol/L) have substantially increased risk of grade 3 or 4 hematologic toxicities during initial treatment compared to those with normal bilirubin levels (<17 micromol/L) . Irinotecan clearance is diminished in these patients, and the relative exposure to SN-38 is increased proportionally to the degree of hepatic impairment .

  • Gilbert's syndrome: Individuals with this condition have deficient uridine diphosphate glucuronosyltransferase activity, which reduces the elimination of SN-38 and may increase the risk of irinotecan-induced toxicity .

  • Age-related considerations: Elderly patients may demonstrate reduced tolerance to irinotecan-related side effects, potentially requiring dose adjustments or closer monitoring .

Clinical Applications

Approved Indications

Irinotecan hydrochloride is primarily approved for the treatment of metastatic carcinoma of the colon or rectum and pancreatic adenocarcinoma . It is used both as monotherapy and in combination with other chemotherapeutic agents, depending on the specific clinical context, disease stage, and patient characteristics.

Emerging Applications and Combination Regimens

Beyond its approved indications, irinotecan has demonstrated activity in various other malignancies. Particularly noteworthy is its use in combination with other agents for advanced gastric cancer. A phase II study evaluated the efficacy and safety of irinotecan plus S-1 (an oral fluoropyrimidine) in patients with previously untreated advanced gastric cancer .

Table 2: Outcomes of Irinotecan plus S-1 in Advanced Gastric Cancer

ParameterResult95% Confidence Interval
Response Rate40%21.1% - 61.3%
Complete Response1 patient-
Partial Response9 patients-
Tumor Control Rate56.0%-
Median Survival Time436 days-
Relative Dose Intensity (Irinotecan)0.83-
Relative Dose Intensity (S-1)0.85-

Source: Phase II Study of Irinotecan plus S-1 in Treatment of Advanced Gastric Cancer

The study concluded that the combination of irinotecan plus S-1 offers lower treatment-related toxicity than regimens including cisplatin while maintaining effectiveness in patients with advanced gastric cancer .

Pediatric Applications

Special Toxicity Considerations

Irinotecan exhibits two distinct patterns of diarrhea:

  • Early-onset diarrhea: Occurs during or shortly after drug administration and is associated with cholinergic symptoms. This form of diarrhea is thought to result from the inhibition of acetylcholinesterase by irinotecan .

  • Late-onset diarrhea: Typically occurs more than 24 hours after administration and represents a dose-limiting toxicity. It is associated with the local toxic effects of SN-38 on the intestinal mucosa .

Additionally, neurological effects (dizziness, insomnia), ocular symptoms (lacrimation, miosis, visual disturbances), and respiratory symptoms (cough, dyspnea, rhinitis) have been reported with varying frequencies .

Drug Interactions and Contraindications

Significant Drug Interactions

The metabolism of irinotecan via CYP3A4 makes it susceptible to interactions with drugs that induce or inhibit this enzyme system. Particularly noteworthy is the interaction with enzyme-inducing anticonvulsants (EIACs), which has been shown to result in a significantly lower exposure to SN-38, with a 67-70% reduction in dose-adjusted levels .

Population-Specific Considerations

As previously noted, patients with hepatic dysfunction and those with Gilbert's syndrome require special consideration when irinotecan therapy is contemplated. The reduced clearance and increased exposure to SN-38 in these populations may necessitate dose adjustments to minimize toxicity while maintaining therapeutic efficacy .

Future Directions and Research

Ongoing Research and Development

Research on irinotecan continues to explore optimized dosing strategies, novel combination regimens, and expanded indications. The compound's activity against various solid tumors suggests potential applications beyond its current approved uses. Additionally, efforts to better understand and mitigate the toxicity profile of irinotecan are ongoing.

Predictive Biomarkers

The development of biomarkers to predict response and toxicity to irinotecan therapy represents an area of active investigation. Genetic polymorphisms affecting the enzymes involved in irinotecan metabolism and the DNA repair pathways are of particular interest in this context.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator